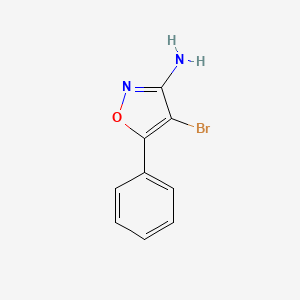

4-Bromo-5-phenyl-1,2-oxazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

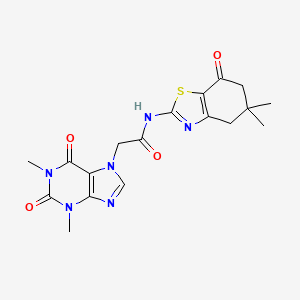

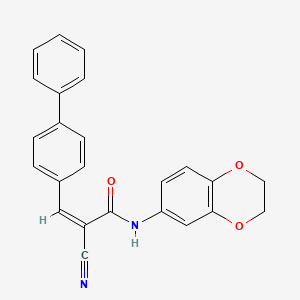

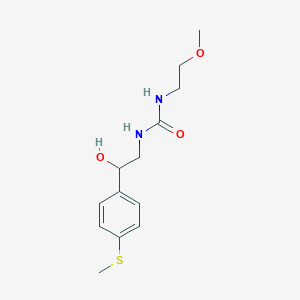

“4-Bromo-5-phenyl-1,2-oxazol-3-amine” is a chemical compound with the molecular formula C9H7BrN2O. It has a molecular weight of 239.07 . The IUPAC name for this compound is 4-bromo-5-phenylisoxazol-3-amine .

Synthesis Analysis

The compound was synthesized by the hydrazinolysis of 2-(4-bromophenyl)oxazolo[3,2-a]pyrimidinium perchlorate . Another synthetic approach involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid .Molecular Structure Analysis

In the molecule, the oxazole and benzene rings make a dihedral angle of 9.68 (7)° . The crystal packing is stabilized by intermolecular N—H⋯N hydrogen bonds and van der Waals forces .Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can undergo Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .科学的研究の応用

Synthesis and Structural Analysis

- A study by Karczmarzyk et al. (2011) discusses the synthesis of a related compound using palladium cross-coupling amination, highlighting the structural properties and conformation influenced by intramolecular hydrogen bonds, crucial for understanding the behavior of 4-Bromo-5-phenyl-1,2-oxazol-3-amine derivatives in chemical reactions (Karczmarzyk, Wolińska, & Fruziński, 2011).

Synthetic Approaches

- Research by Dikusar et al. (2019) developed synthetic approaches for functionally substituted oxazolecarboxamides, which are related to this compound, demonstrating the versatility in reactions with primary amines (Dikusar, Petkevich, Zhukovskaya, Zvereva, & Kurman, 2019).

Medicinal Chemistry and Drug Development

- A study conducted by Rosca (2020) involves the synthesis of novel oxazol-5(4H)-ones, which are structurally related to this compound, for evaluating cytotoxicity and antimicrobial activity. This illustrates the potential medicinal applications of such compounds (Rosca, 2020).

Applications in Organic Synthesis

- Shibata et al. (2010) demonstrated the use of a 5-bromooxazole derivative (closely related to this compound) in Pd-catalyzed coupling reactions, showcasing its utility in organic synthesis for introducing various functional groups (Shibata, Yoshida, Doi, & Takahashi, 2010).

Diversity-Oriented Synthesis

- Chanda et al. (2012) explored a diversity-oriented synthetic approach using related oxazole compounds, highlighting the method's efficiency and potential in drug discovery programs (Chanda, Maiti, Tseng, & Sun, 2012).

Antimicrobial Properties

- Siddiqui et al. (2001) synthesized benzylidene derivatives of oxazolones, which are structurally similar to this compound, to evaluate their antimicrobial activity, indicating the compound's potential in antimicrobial applications (Siddiqui, Bhusare, Jarikote, Pawar, & Vibhute, 2001).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

将来の方向性

Oxazole derivatives, including “4-Bromo-5-phenyl-1,2-oxazol-3-amine”, play a very essential role in the area of medicinal chemistry . They are described as potential therapeutic agents with various biological activities . Therefore, the development of effective methods leading to oxazole derivatives and their analogues has attracted great attention . The information presented in the retrieved papers will work as an impetus for new views in the pursuit of rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

特性

IUPAC Name |

4-bromo-5-phenyl-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMYIFOUGLCRPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)

![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)

![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)

![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)